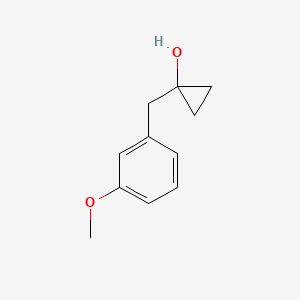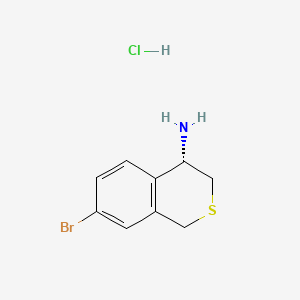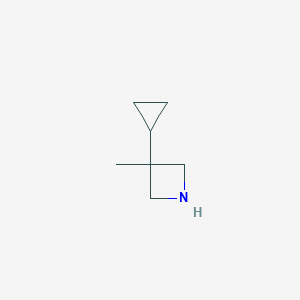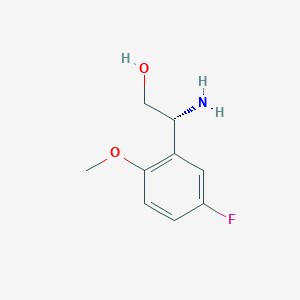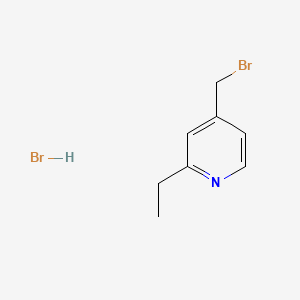
4-(Bromomethyl)-2-ethylpyridinehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-ethylpyridinehydrobromide is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromomethyl group attached to the fourth position of the pyridine ring and an ethyl group at the second position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-ethylpyridinehydrobromide typically involves the bromination of 2-ethylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
- Dissolve 2-ethylpyridine in a suitable solvent such as dichloromethane.
- Add N-bromosuccinimide and a catalytic amount of AIBN.
- Reflux the reaction mixture until the bromination is complete.
- Isolate the product by filtration and purify it by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method involves the continuous mixing of 2-ethylpyridine and N-bromosuccinimide in a solvent, followed by the reaction in a constant-temperature water bath reactor under illumination . This approach allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2-ethylpyridinehydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used in anhydrous ether solvents.
Major Products Formed
Nucleophilic Substitution: Products such as 4-(azidomethyl)-2-ethylpyridine, 4-(thiocyanatomethyl)-2-ethylpyridine, and 4-(methoxymethyl)-2-ethylpyridine.
Oxidation: 4-(Bromomethyl)-2-ethylpyridine N-oxide.
Reduction: 4-Methyl-2-ethylpyridine.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-ethylpyridinehydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the preparation of ligands for coordination chemistry.
Biology: Utilized in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-ethylpyridinehydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity makes it a valuable intermediate in organic synthesis, enabling the formation of a wide variety of compounds.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of a pyridine ring.
4-(Bromomethyl)benzene: Lacks the ethyl group and the nitrogen atom in the ring.
4-(Bromomethyl)-2-methylpyridine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-(Bromomethyl)-2-ethylpyridinehydrobromide is unique due to the presence of both a bromomethyl group and an ethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate for the synthesis of various compounds.
Propiedades
Fórmula molecular |
C8H11Br2N |
|---|---|
Peso molecular |
280.99 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-ethylpyridine;hydrobromide |
InChI |
InChI=1S/C8H10BrN.BrH/c1-2-8-5-7(6-9)3-4-10-8;/h3-5H,2,6H2,1H3;1H |
Clave InChI |
ZRYAMKGRSRFSBJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CC(=C1)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)

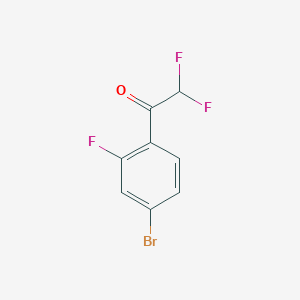
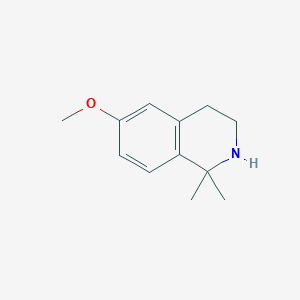
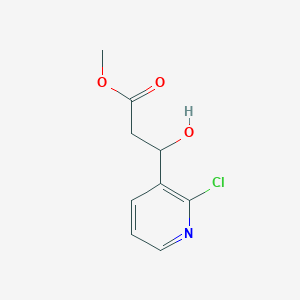
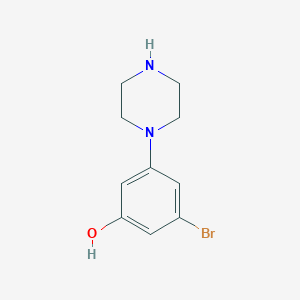
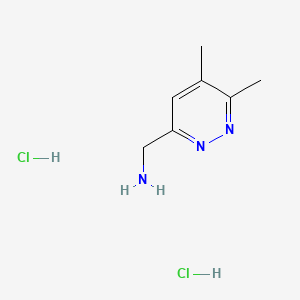
![7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B13560300.png)
